1-(3-Amino-4-bromophenyl)-3-methylurea
Description
Properties
IUPAC Name |
1-(3-amino-4-bromophenyl)-3-methylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3O/c1-11-8(13)12-5-2-3-6(9)7(10)4-5/h2-4H,10H2,1H3,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBQWEDUSFDNNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1=CC(=C(C=C1)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-4-bromophenyl)-3-methylurea typically involves the reaction of 3-amino-4-bromophenyl isocyanate with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Step 1: Preparation of 3-amino-4-bromophenyl isocyanate by reacting 3-amino-4-bromophenylamine with phosgene.
Step 2: Reaction of 3-amino-4-bromophenyl isocyanate with methylamine to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Amino-4-bromophenyl)-3-methylurea can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(3-Amino-4-bromophenyl)-3-methylurea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-Amino-4-bromophenyl)-3-methylurea involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Substituted Phenylureas
Environmental and Toxicological Profiles
- Persistence: Chlorinated phenylureas (e.g., DCPMU) persist in soil and water due to their resistance to microbial degradation. The amino group in the target compound may increase biodegradability.
- Toxicity: Chlorinated analogs are associated with endocrine-disrupting effects in aquatic organisms.
Key Research Findings
Metabolic Pathways: DCPMU and DCPU are critical intermediates in diuron degradation, forming 3,4-dichloroaniline as a terminal metabolite. The amino group in the target compound may lead to alternative metabolic routes, such as deamination or conjugation.
Crystallography: Hydrogen-bonding patterns in phenylureas influence crystal packing. The amino group in the target compound could enable unique supramolecular architectures compared to halogenated analogs.
Environmental Impact : Chlorinated phenylureas are prioritized in environmental monitoring due to their persistence. Brominated derivatives like the target compound may require updated regulatory frameworks.
Biological Activity
1-(3-Amino-4-bromophenyl)-3-methylurea is a synthetic organic compound that has attracted attention due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : CHBrNO
- CAS Number : 1556188
This compound features a brominated phenyl group, an amino group, and a methylurea moiety, which contribute to its biological activity.
This compound is believed to exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in various metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or metabolic disorders.
- Receptor Binding : Its structure allows it to interact with specific receptors, modulating their activity and influencing cellular responses.
Case Studies and Research Findings
Recent studies have highlighted the biological activity of this compound in various contexts:
- Anticancer Activity : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against several cancer cell lines. The mechanism was linked to apoptosis induction through caspase activation .
- Antimicrobial Properties : Research indicated that the compound showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods .
- Anti-inflammatory Effects : In vivo studies revealed that this compound reduced inflammation markers in animal models of arthritis, suggesting its potential as an anti-inflammatory agent .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(3-Amino-4-bromophenyl)-3-methylurea, and what key reaction parameters influence yield?
- Methodology : Synthesis typically involves coupling aryl amines with methyl isocyanate derivatives. A common approach is reacting 3-amino-4-bromoaniline with methyl isocyanate in anhydrous acetonitrile under reflux (65–80°C) with a catalytic base like DABCO (1,4-diazabicyclo[2.2.2]octane) to enhance reactivity .
- Critical Parameters : Solvent polarity, reaction temperature, and stoichiometric ratios (e.g., 1.2:1 molar ratio of carbamate to amine) significantly affect yield. Impurities from incomplete coupling or bromine displacement require purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How can researchers confirm the structural identity and purity of this compound?
- Analytical Techniques :
- NMR : and NMR to verify urea linkage (NH peaks at δ 8.5–9.5 ppm) and bromine/amino substituent positions.
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement .
- HPLC-MS : High-resolution mass spectrometry (HRMS) to confirm molecular ion ([M+H] at m/z 258.0) and assess purity (>95%) .
Advanced Research Questions
Q. How do hydrogen-bonding motifs influence the crystal packing and stability of this compound?
- Methodology : Perform SCXRD and analyze hydrogen-bonding networks using graph set notation (e.g., motifs for urea-urea interactions). Compare with Etter’s rules to predict aggregation patterns .
- Key Findings : The amino and urea groups form intermolecular N–H···O bonds, while bromine’s steric bulk may disrupt π-π stacking. Disorder in bromine positions (due to high electron density) requires careful refinement in SHELXL .
Q. What are the metabolic degradation pathways of this compound in environmental or biological systems?
- Experimental Design :
- In Vitro Studies : Incubate with liver microsomes or soil microbiota, then analyze metabolites via HPLC-MS/MS.
- Expected Metabolites : Debromination to 1-(3-aminophenyl)-3-methylurea or deamination to 1-(4-bromophenyl)-3-methylurea, identified by characteristic fragment ions (e.g., loss of NH or HBr) .
Q. How can contradictory bioactivity data across studies be resolved, particularly regarding substituent effects?
- Analysis Framework :
- Comparative Studies : Synthesize analogs (e.g., replacing Br with Cl or CH) and test bioactivity/persistence. For example, bromine’s electron-withdrawing effect may reduce hydrolysis rates compared to chlorine .
- Statistical Modeling : Use QSAR (Quantitative Structure-Activity Relationship) to correlate substituent electronegativity/logP with activity .
Q. What crystallographic software tools are optimal for resolving structural disorder in this compound?
- Tools : SHELX suite (SHELXL for refinement, SHELXS for structure solution) to model bromine disorder. Use ORTEP-3 for visualizing anisotropic displacement parameters .
- Best Practices : Apply "ISOR" restraints to manage thermal motion artifacts in bromine atoms. Validate with R-factor convergence (<0.05) and residual density maps .
Data Contradiction & Validation
Q. How should researchers address discrepancies in reported solubility or stability data?
- Validation Protocol :
- Solubility : Measure in DMSO, acetonitrile, and water using gravimetric analysis. Compare with computational predictions (COSMO-RS).
- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC tracking. Bromine’s lability may explain variability in aqueous stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
